m-Methyl red

Übersicht

Beschreibung

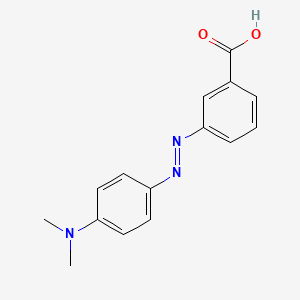

3’-Carboxy-4-dimethylaminoazobenzene is a synthetic compound that belongs to the class of azo dyes. It is widely used in various fields, including medical, environmental, and industrial research. This compound has a unique chemical structure that makes it an important tool for studying biological processes and developing new drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboxy-4-dimethylaminoazobenzene typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with benzoic acid. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of 3’-Carboxy-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Carboxy-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

Methyl Red Test

One of the primary applications of m-Methyl red is in the Methyl Red (MR) test, which is crucial for identifying enteric bacteria that produce stable acids through mixed acid fermentation of glucose. This test differentiates between methyl-red positive bacteria, such as Escherichia coli and Proteus vulgaris, and methyl-red negative bacteria, like Serratia marcescens and Enterobacter aerogenes.

- Process : A glucose phosphate broth is inoculated with bacteria and incubated. After incubation, methyl red is added to assess pH changes; a red color indicates a positive result (pH < 4.2), while yellow indicates a negative result (pH > 6.0) .

Environmental Applications

Pollution Control

this compound has been investigated for its role in enhancing sonochemical destruction of chlorinated hydrocarbons. Studies suggest that it can improve the degradation efficiency of these pollutants when used in conjunction with sonochemical processes .

Adsorption Studies

Recent research has explored the adsorption of this compound from aqueous solutions using various adsorbents, such as biochar derived from Rumex abyssinicus seeds. The findings indicate high removal efficiencies under specific conditions:

| Parameter | Optimal Condition | Result |

|---|---|---|

| pH | 6 | 99.2% removal efficiency |

| Contact Time | 40 minutes | Maximum adsorption observed |

| Initial Dye Concentration | 70 mg/L | Effective adsorption achieved |

The adsorption kinetics followed pseudo-second-order models, indicating chemisorption mechanisms at play .

Material Science Applications

Textile and Paper Industries

this compound is utilized as a dye in the textile industry due to its vivid color and stability under various conditions. Its application extends to paper manufacturing where it serves as an acid-base indicator .

Ink-Jet Printing

In ink-jet printing technology, this compound is employed for its vibrant coloration and ability to react under specific pH conditions, making it suitable for producing high-quality prints .

Case Study 1: Methyl Red in Microbiology

A study conducted on the efficacy of the Methyl Red test demonstrated its reliability in distinguishing between different enteric bacteria based on their metabolic pathways. The results highlighted that methyl-red positive bacteria could lower the medium's pH effectively compared to their negative counterparts.

Case Study 2: Environmental Remediation

Research focusing on the use of this compound in sonochemical processes showed significant improvements in pollutant degradation rates when combined with specific catalysts. This study emphasizes the potential of this compound as an enhancer in environmental remediation strategies.

Wirkmechanismus

The mechanism of action of 3’-Carboxy-4-dimethylaminoazobenzene involves its interaction with biological molecules through its azo group. The compound can undergo reduction to form amines, which can then interact with proteins and enzymes. This interaction can lead to changes in enzyme activity and protein function, making it a valuable tool for studying biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl red: Another azo dye with similar chemical properties.

4,4’-Dimethylazobenzene: A related compound used as a chemical actinometer.

2-Carboxy-4’-dimethylaminoazobenzene: A structurally similar compound with comparable applications

Uniqueness

3’-Carboxy-4-dimethylaminoazobenzene is unique due to its specific chemical structure, which allows it to be used in a wide range of applications, from biological assays to industrial processes. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile and valuable compound in scientific research.

Biologische Aktivität

m-Methyl red (m-MR), a synthetic azo dye, is widely recognized for its applications as a pH indicator and in microbiological testing. However, its biological activity and environmental impact have garnered significant attention due to its mutagenic properties and persistence in ecosystems. This article explores the biological activity of m-MR, focusing on its interactions with microbial systems, adsorption characteristics, and implications for environmental health.

m-MR is chemically defined as 3-[4-(dimethylamino)phenylazo]benzoic acid. It exhibits distinct acid-base properties, transitioning between various ionic forms depending on the pH of the solution. The key equilibrium reactions are as follows:

This reaction illustrates how m-MR shifts from a red to yellow color as pH changes, making it a useful pH indicator in various applications .

Biological Activity and Microbial Interactions

Recent studies have highlighted the role of m-MR in microbial degradation processes. For instance, the co-culture of Pseudomonas putida and Pseudomonas aeruginosa has shown remarkable efficacy in degrading m-MR under optimized conditions. In experiments, these bacteria achieved a decolorization rate of up to 95% at a concentration of 250 mg/L over 36 hours, indicating their potential for bioremediation applications .

Case Study: Microbial Electrochemical Treatment

A study utilizing microbial electrochemical cells demonstrated that the presence of m-MR significantly influenced power generation while concurrently degrading the dye. The optimized conditions for maximum power output were found at a pH of 7, with varying dye concentrations affecting both microbial growth and electrochemical performance .

Adsorption Characteristics

The adsorption of m-MR onto biochar derived from Rumex abyssinicus has been extensively studied. The maximum removal efficiency reached 99.2% under optimal conditions (pH 6, contact time of 40 minutes, initial dye concentration of 70 mg/L). The adsorption kinetics followed a pseudo-second-order model, suggesting that chemisorption plays a significant role in the interaction between m-MR and biochar .

Adsorption Isotherms

The adsorption behavior can be described using both Langmuir and Freundlich isotherm models. The Freundlich model provided a better fit for the data (R² = 0.99), indicating heterogeneous surface interactions on the biochar .

Comparative Analysis of Adsorption Studies

The following table summarizes key findings from various studies on the adsorption characteristics of m-MR:

| Study | Adsorbent | Maximum Removal Efficiency (%) | Kinetics Model | Isotherm Model | R² Value |

|---|---|---|---|---|---|

| Current Study | Rumex abyssinicus-derived biochar | 99.2% | Pseudo-second-order | Freundlich | 0.99 |

| Study A | Carbon adsorbents from Carum carvi seeds | 95% | Pseudo-first-order | Langmuir | 0.993 |

| Study B | Activated carbon from coconut shells | 90% | Pseudo-second-order | Freundlich | 0.981 |

Environmental Impact and Health Concerns

The persistence of m-MR in aquatic environments poses significant risks to human health and ecosystems. Its mutagenic properties have been linked to potential carcinogenic effects, necessitating effective remediation strategies to mitigate its impact on water quality .

Eigenschaften

IUPAC Name |

3-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(10-13)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMPLPMVLCTBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031332 | |

| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-84-3 | |

| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, m-((p-(dimethylamino)phenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural characteristics of m-Methyl Red?

A1: this compound (3'-Carboxy-4-dimethylaminoazobenzene) is an azo dye characterized by the presence of an azo group (-N=N-) linked to two aromatic rings. One ring contains a carboxyl group (-COOH) at the 3' position and a dimethylamino group (-N(CH3)2) at the 4 position.

Q2: How is this compound used in studying self-assembly processes?

A: this compound's ability to form hydrogen bonds makes it a useful building block for self-assembling structures. For example, researchers attached this compound to a random copolymer poly(acrylonitrile-stat-4-vinylpyridine) (PAN-stat-P4VP). This created hydrogen-bonded brush-like polymers (HBBP) that spontaneously assembled into hollow nanospheres in a solution of tetrahydrofuran (THF) with increasing water content. [] This demonstrates this compound's potential in creating novel nanomaterials.

Q3: How does light affect the properties of this compound in an organogel?

A: Researchers incorporated an this compound derivative into an organogel system. Upon exposure to 254 nm light, the organogel, stable in DMSO, underwent structural changes. The initial regular nanoring structure transformed into microspheres, accompanied by a color change in both the gel and solution states. This photoresponsive behavior suggests potential applications in smart materials. []

Q4: Can this compound be used as a component in visible light-driven molecular switches?

A: Yes, this compound can be incorporated into macromolecules designed to function as visible light-driven photo-switches. Researchers successfully synthesized a copolymer containing this compound and demonstrated its superior photo-switching behavior compared to this compound alone or its acrylic anhydride derivative. This copolymer exhibited efficient and reversible isomerization upon exposure to blue light, showcasing its potential in applications requiring light-controlled switching. []

Q5: What is the significance of studying the interaction between this compound and cyclodextrins?

A: Cyclodextrins, cyclic oligosaccharides with hydrophobic cavities, can form inclusion complexes with various molecules, modifying their properties. Studying the interaction between this compound and cyclodextrins, specifically β-cyclodextrin (β-CD), offers insights into the formation and characteristics of these complexes. Researchers used computational modeling and the natural bond orbital (NBO) method to investigate this interaction, revealing that this compound preferentially forms a complex with β-CD in a specific orientation and that this complexation process is thermodynamically favorable. [] This knowledge can be applied to areas like drug delivery and environmental remediation.

Q6: How is this compound used in analytical chemistry?

A: this compound serves as a pH indicator in analytical techniques. In a flow injection analysis (FIA) method for determining the saponification value of oils, this compound was incorporated into the final mixed stream. The change in absorbance at 490 nm (maximum absorbance of this compound's acidic form) directly correlated with the concentration of esters, enabling rapid and simple quantification. []

Q7: How does pH affect this compound's behavior in aqueous solutions?

A: this compound exhibits pH-dependent characteristics in aqueous solutions. Researchers studying the equilibrium and structural properties of this compound in alkaline solutions constructed a distribution diagram to visualize the compound's behavior across a range of pH values. This approach helps understand the different forms of this compound present under varying pH conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.